

In Vivo Efficacy of Sulfoximine-Based Kinase Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: **Sulfoximine**

Cat. No.: **B086345**

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The introduction of the **sulfoximine** moiety as a bioisostere for sulfones and sulfonamides has marked a significant advancement in kinase inhibitor drug discovery. This strategic replacement has often led to compounds with improved physicochemical properties, metabolic stability, and ultimately, enhanced in vivo efficacy. This guide provides an objective comparison of the in vivo performance of prominent **sulfoximine**-based kinase inhibitors against their alternatives, supported by experimental data.

Atuveciclib (CDK9 Inhibitor): A Case Study in Improved Bioavailability and Efficacy

Atuveciclib (BAY 1143572) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. Its development involved the strategic replacement of a sulfonamide group in the lead compound BAY-958 with a **sulfoximine** moiety, leading to a superior preclinical candidate.

Comparative In Vivo Efficacy of Atuveciclib

Atuveciclib has demonstrated significant dose-dependent antitumor efficacy in xenograft models of acute myeloid leukemia (AML). A direct comparison with its sulfonamide predecessor, BAY-958, and a sulfone analog highlights the advantages of the **sulfoximine** group.

Compound	Target	Animal Model	Dosing Regimen	Tumor Growth Inhibition (T/C ratio)	Reference
Atuveciclib (Sulfoximine)	CDK9	MOLM-13 Xenograft (mouse)	6.25 mg/kg, daily	0.64 (p<0.001)	[1]
Atuveciclib (Sulfoximine)	CDK9	MOLM-13 Xenograft (mouse)	12.5 mg/kg, daily	0.49 (p<0.001)	[1]
BAY-958 (Sulfonamide)	CDK9	MOLM-13 Xenograft (mouse)	30 mg/kg, daily (oral)	0.16	[2]
BAY-958 (Sulfonamide)	CDK9	MOLM-13 Xenograft (mouse)	40 mg/kg, daily (oral)	0.12	[2]
Sulfone Analog of BAY-958	CDK9	N/A	N/A	Similar in vitro potency to BAY-958 but not advanced to in vivo efficacy studies	[1]

T/C ratio: Treatment group tumor volume / Control group tumor volume. A lower T/C ratio indicates greater tumor growth inhibition.

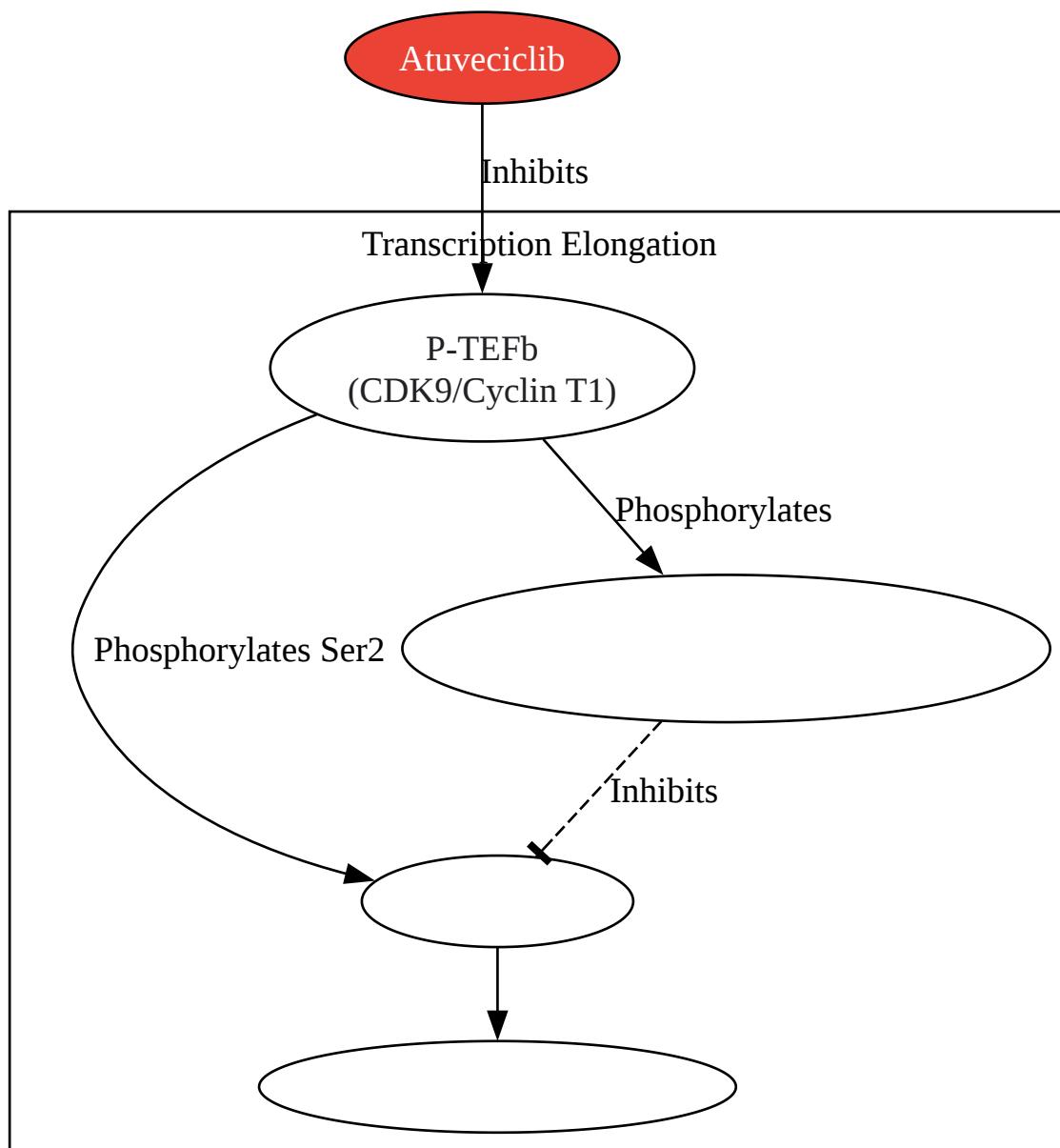
The improved in vivo efficacy of atuveciclib is attributed to its enhanced pharmacokinetic properties, particularly its oral bioavailability, which was significantly better than that of BAY-958[2].

Experimental Protocol: MOLM-13 Xenograft Model

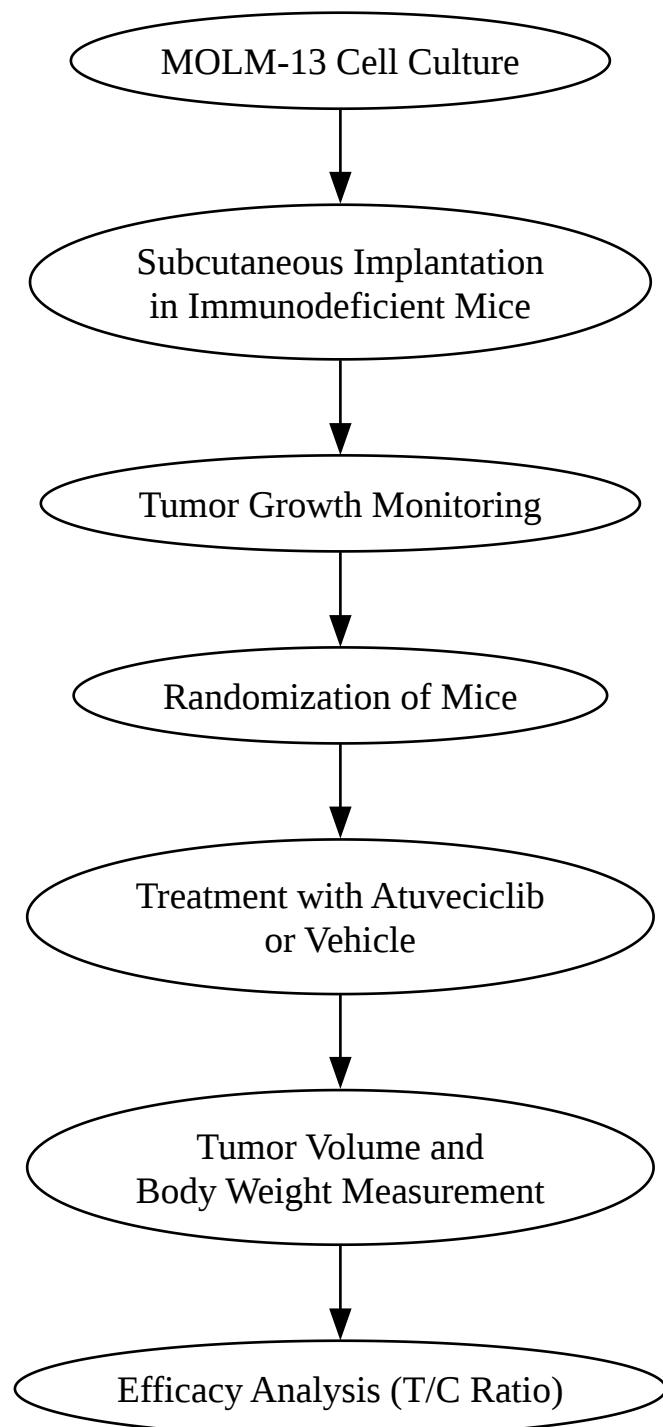
A standard protocol for establishing a MOLM-13 xenograft model to test the *in vivo* efficacy of compounds like atuveciclib is as follows:

- **Cell Culture:** MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Animal Model:** Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), typically 6-8 weeks old, are used.
- **Tumor Cell Implantation:** 5 x 10⁶ MOLM-13 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the right flank of each mouse.
- **Tumor Growth Monitoring:** Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements (Volume = (length x width²) / 2).
- **Treatment:** Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., atuveciclib) is administered daily via oral gavage at the specified doses. The control group receives the vehicle.
- **Efficacy Evaluation:** Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically the tumor growth inhibition, calculated as the T/C ratio at the end of the study.

Signaling Pathway and Experimental Workflow



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Ceralasertib (ATR Inhibitor): Targeting DNA Damage Response

Ceralasertib (AZD6738) is an orally bioavailable and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial component of the DNA damage response (DDR) pathway. The development of ceralasertib from its sulfone-containing predecessor, AZ20, was driven by the need for improved aqueous solubility and pharmacokinetic properties[3].

Comparative In Vivo Efficacy of Ceralasertib

Ceralasertib has shown potent antitumor activity as a monotherapy in xenograft models with defects in the ATM pathway and in combination with other DNA-damaging agents. While direct head-to-head in vivo efficacy data with AZ20 is not extensively published, the improved properties of ceralasertib suggest enhanced therapeutic potential.

Compound	Target	Animal Model	Dosing Regimen	Tumor Growth Inhibition	Reference
Ceralasertib (Sulfoximine)	ATR	LoVo (ATM-deficient) Xenograft (mouse)	25 mg/kg, daily	Moderate activity	[4]
Ceralasertib (Sulfoximine)	ATR	LoVo (ATM-deficient) Xenograft (mouse)	50 mg/kg, daily	Significant TGI	[5]
Ceralasertib (Sulfoximine)	ATR	Granta-519 (ATM-deficient) Xenograft (mouse)	50 mg/kg, daily	Significant TGI	[5]
Ceralasertib (Sulfoximine) + Olaparib	ATR/PARP	BRCA2-mutant TNBC PDX (mouse)	C: 12.5 mg/kg bid; O: 50 mg/kg qd	Complete tumor regression	[4]
AZ20 (Sulfone)	ATR	Preclinical xenograft models	N/A	Demonstrate d in vivo efficacy	[6]

TGI: Tumor Growth Inhibition; TNBC: Triple-Negative Breast Cancer; PDX: Patient-Derived Xenograft.

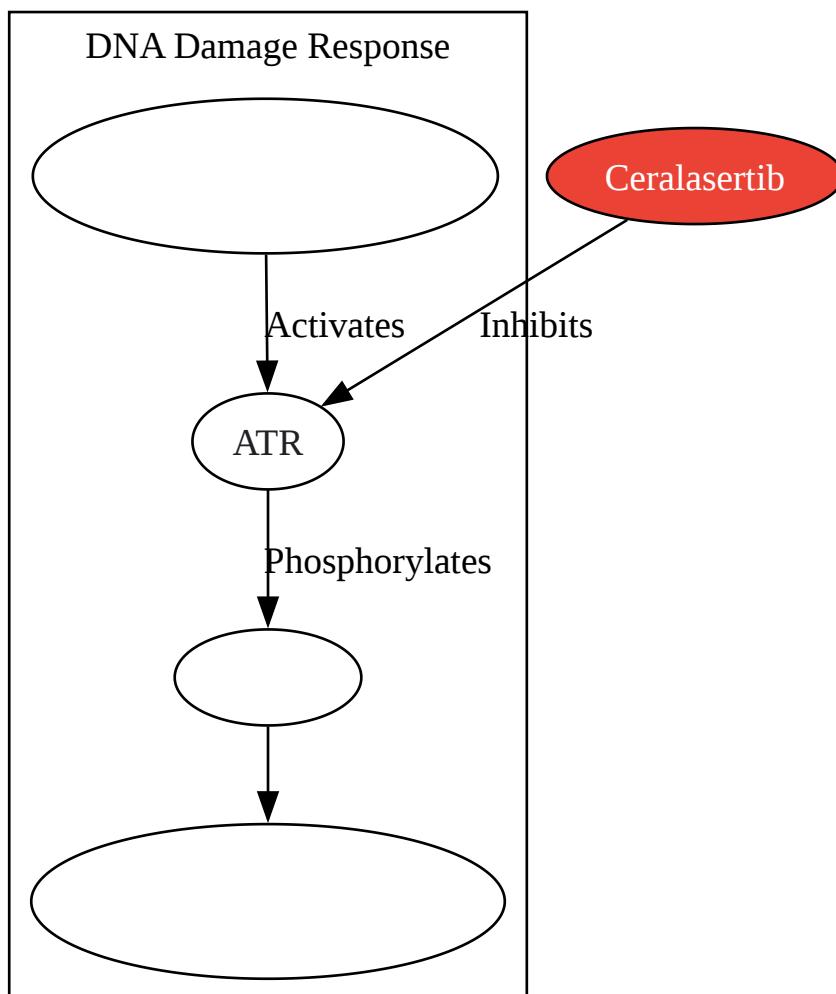
A comparative toxicology study of ATR inhibitors found elimusertib to be the most potent, followed by ceralasertib, and then berzosertib[2]. However, ceralasertib showed a unique profile with modest amelioration of some TBI-associated effects[2].

Experimental Protocol: ATM-deficient Xenograft Model

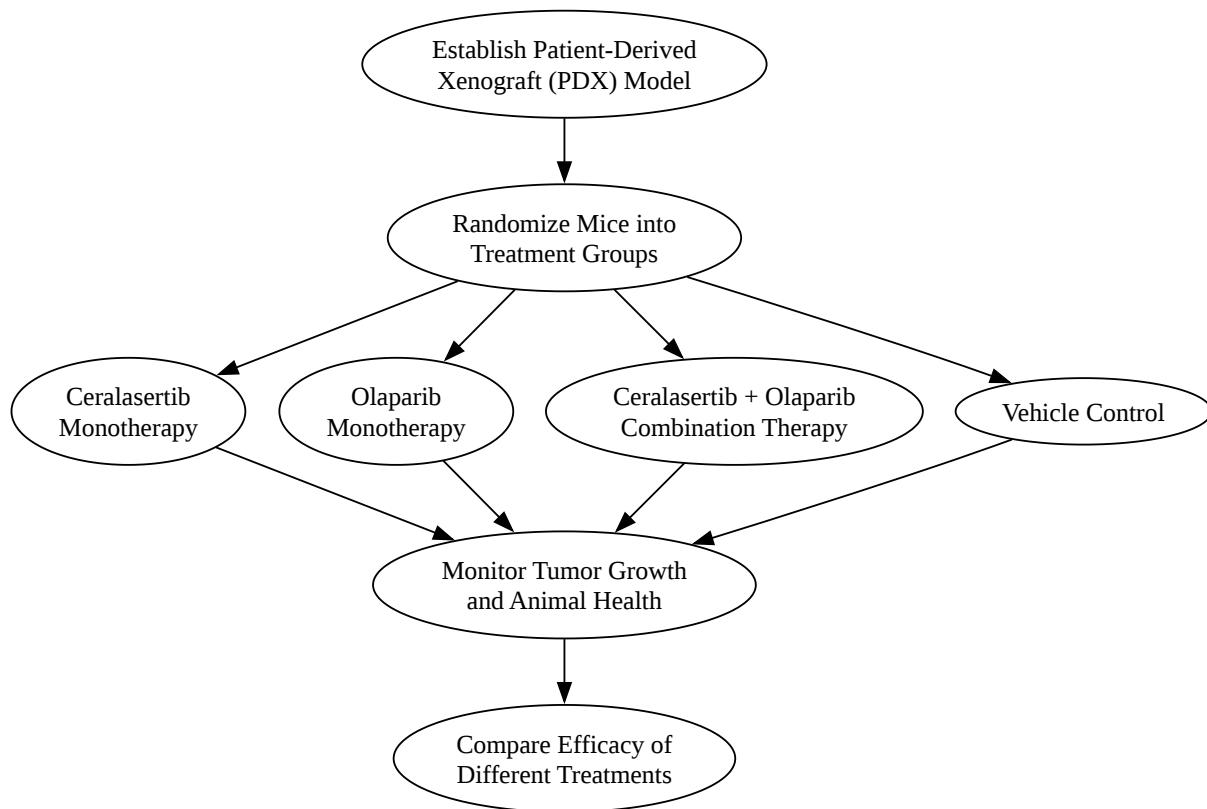
The protocol for evaluating ceralasertib in an ATM-deficient xenograft model is similar to the one described for atuveciclib, with the key difference being the choice of cell line.

- Cell Culture: ATM-deficient cancer cell lines (e.g., LoVo, Granta-519) are cultured according to standard protocols.
- Animal Model and Implantation: As described for the MOLM-13 model.
- Tumor Growth Monitoring and Randomization: As described above.
- Treatment: Ceralasertib is administered orally at the specified doses and schedules. For combination studies, the second agent (e.g., olaparib) is administered according to the established protocol.
- Efficacy Evaluation: Tumor growth inhibition is the primary endpoint. In combination studies, synergy is also assessed.

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DNL-151 (LRRK2 Inhibitor): A Promising Neuroprotective Agent

DNL-151 (BIIIB122) is a brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the pathogenesis of Parkinson's disease. While detailed preclinical in vivo efficacy data demonstrating neuroprotection or behavioral improvements in animal models is not extensively available in the public domain, clinical data has shown robust target engagement.

Clinical Pharmacodynamic Data for DNL-151

Phase 1 and 1b studies in healthy volunteers and Parkinson's disease patients have demonstrated that DNL-151 effectively inhibits LRRK2 kinase activity.

Biomarker	Effect of DNL-151	Significance	Reference
pS935 LRRK2 (in whole blood)	Dose-dependent reduction ($\geq 50\%$)	Indicates target engagement	
pT73 Rab10 (in PBMCs)	Dose-dependent reduction ($\geq 50\%$)	Indicates downstream pathway engagement	
22:6-bis(monoacylglycerol) phosphate (BMP) in urine	Dose-dependent reduction	Suggests improvement of lysosomal function	

These data support the progression of DNL-151 into late-stage clinical trials to evaluate its disease-modifying potential in Parkinson's disease[7][8].

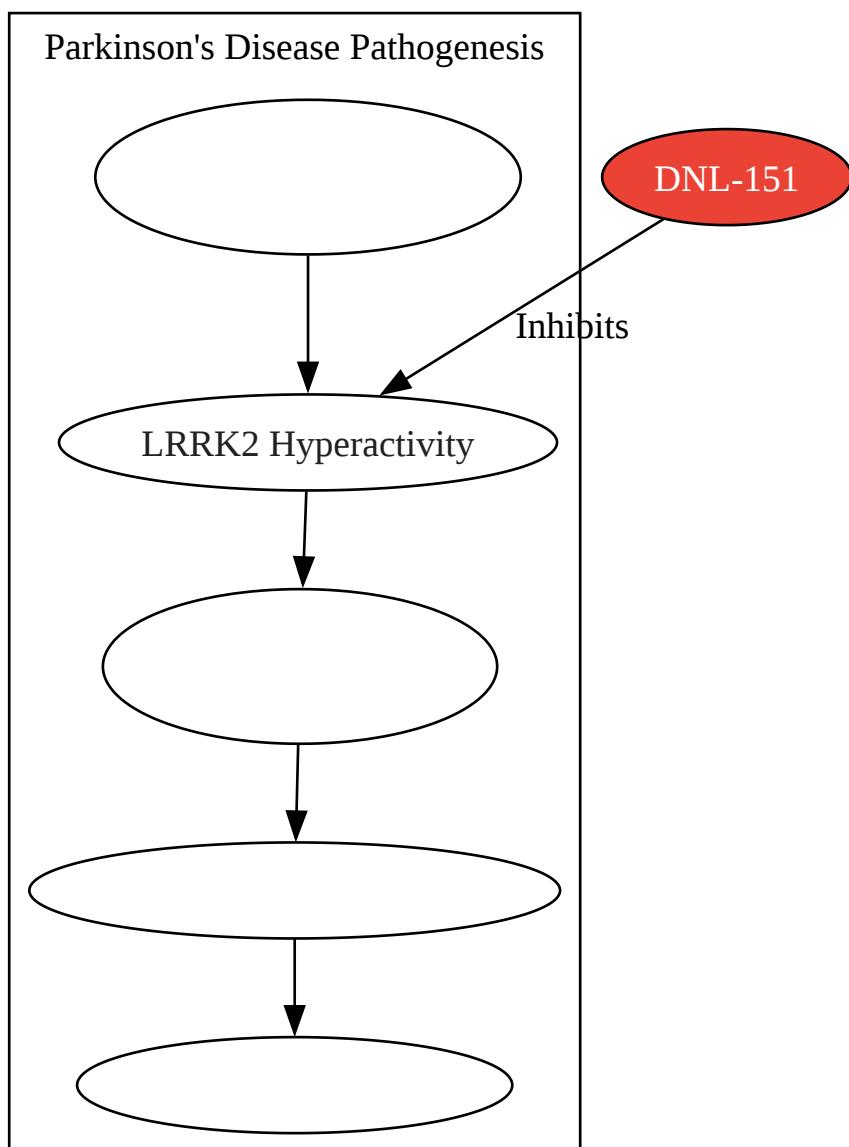
Experimental Protocol: In Vivo LRRK2 Inhibitor Testing

A general protocol for assessing the in vivo efficacy of an LRRK2 inhibitor in a rodent model of Parkinson's disease would involve:

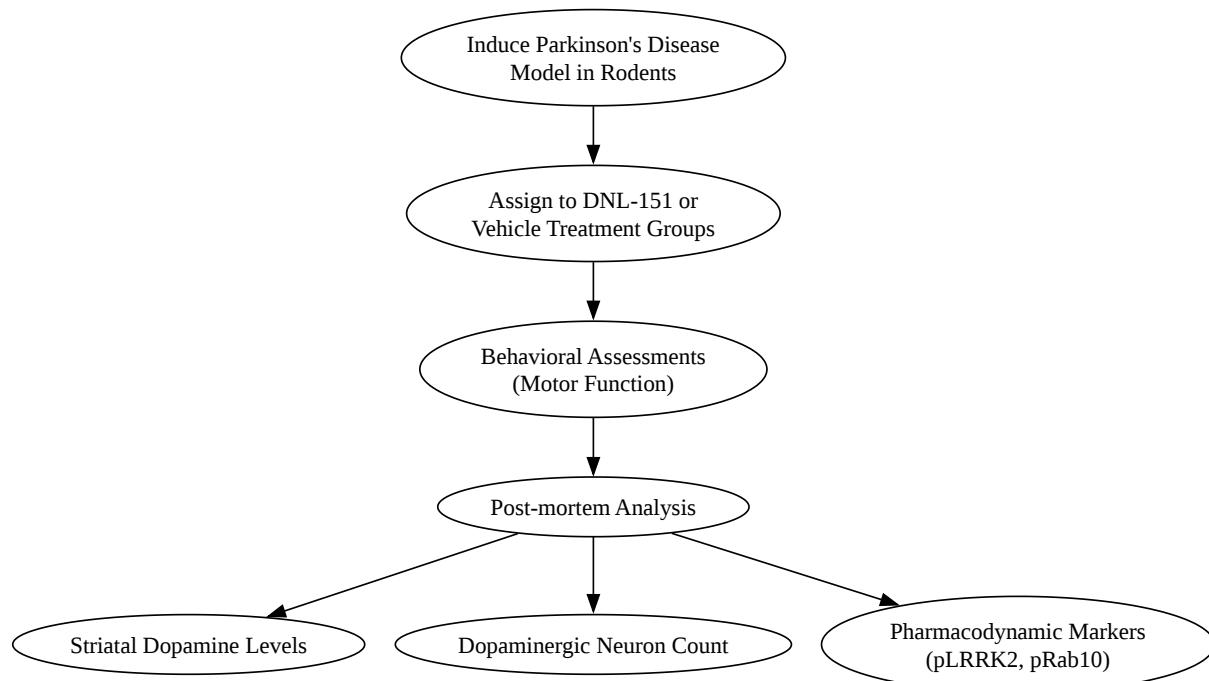
- Animal Model: Utilize a model that recapitulates aspects of Parkinson's disease pathology, such as a genetic model (e.g., LRRK2 G2019S knock-in mice) or a neurotoxin-induced model (e.g., 6-OHDA or MPTP).
- Treatment: Administer the LRRK2 inhibitor (e.g., DNL-151) or vehicle to the animals for a specified duration.
- Behavioral Assessment: Conduct a battery of behavioral tests to assess motor function (e.g., rotarod, cylinder test, open field test).
- Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using techniques like HPLC.

- Histological Analysis: Perform immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.
- Pharmacodynamic Assessment: Measure the levels of pLRRK2 and pRab10 in brain and peripheral tissues to confirm target engagement.

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Conclusion

The strategic incorporation of a **sulfoximine** moiety has proven to be a successful approach in the development of kinase inhibitors with enhanced *in vivo* efficacy. As demonstrated by atuveciclib and ceralasertib, this bioisosteric replacement can lead to improved pharmacokinetic properties and potent antitumor activity. While comprehensive preclinical *in vivo* efficacy data for all **sulfoximine**-based inhibitors is not always publicly available, the clinical progression of compounds like DNL-151 underscores the promise of this chemical scaffold in addressing a range of therapeutic areas. This guide provides a framework for understanding and comparing the *in vivo* performance of these important therapeutic agents.

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